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Compound of Interest

Compound Name: Fmoc-L-Dab(Me,Ns)-OH

Cat. No.: B8092989 Get Quote

For researchers, scientists, and professionals in drug development, Fmoc-L-Dab(Me,Ns)-OH
is a specialized amino acid derivative crucial for the synthesis of complex peptides. This guide

provides a comprehensive overview of its supplier information, pricing, and technical

applications in solid-phase peptide synthesis (SPPS).

Supplier and Pricing Information
Fmoc-L-Dab(Me,Ns)-OH, a key reagent in peptide chemistry, is available from a limited

number of specialized suppliers. The primary identified supplier is Iris Biotech GmbH. The

pricing for this compound can vary based on quantity.

Supplier
Product
Code

CAS
Number

Molecular
Formula

Molecular
Weight

Pricing
(EUR)

Iris Biotech

GmbH
FAA4540

2389078-09-

3
C₂₆H₂₅N₃O₈S 539.56 g/mol €280.00 (1 g)

€1,100.00 (5

g)

Note: Prices are subject to change and may not include taxes or shipping costs. It is

recommended to contact the supplier for the most current pricing and availability.
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Fmoc-L-Dab(Me,Ns)-OH is an N-alpha-Fmoc-protected, N-gamma-methylated, and N-gamma-

nosyl-protected L-2,4-diaminobutyric acid derivative. This unique combination of protecting

groups makes it a valuable building block in solid-phase peptide synthesis (SPPS) for

introducing N-methylated amino acid residues into a peptide sequence. N-methylation is a

critical modification in peptide drug design as it can enhance metabolic stability, improve cell

permeability, and modulate biological activity.

The Fmoc (9-fluorenylmethyloxycarbonyl) group on the alpha-amine allows for standard SPPS

protocols using piperidine for deprotection. The nosyl (Ns, 2-nitrobenzenesulfonyl) group

protecting the gamma-amine is stable to the basic conditions used for Fmoc removal, providing

orthogonal protection. This allows for selective deprotection of the nosyl group at a later stage

to enable further modifications at the gamma-amine position.

Experimental Protocols
While specific experimental protocols for peptides containing Fmoc-L-Dab(Me,Ns)-OH are not

readily available in public literature, a general protocol for its incorporation into a peptide chain

via Fmoc-based SPPS can be outlined. The following is a representative methodology.

General Protocol for Coupling Fmoc-L-Dab(Me,Ns)-OH in
Fmoc-SPPS
This protocol assumes a standard solid-phase peptide synthesis setup with a resin-bound

peptide chain ready for the coupling of the next amino acid.

1. Resin Swelling:

The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or

dichloromethane (DCM), for 30-60 minutes.

2. Fmoc Deprotection:

The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with

a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial

treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).
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The resin is then thoroughly washed with DMF to remove the deprotection reagent and the

cleaved Fmoc adduct.

3. Coupling of Fmoc-L-Dab(Me,Ns)-OH:

A solution of Fmoc-L-Dab(Me,Ns)-OH (typically 3-5 equivalents relative to the resin

substitution) and a coupling reagent is prepared in DMF. Common coupling reagents for

sterically hindered N-methylated amino acids include HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-

tetramethyluronium hexafluorophosphate).

An organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (typically 6-

10 equivalents), is added to the activation mixture.

The activated amino acid solution is added to the deprotected peptide-resin, and the mixture

is agitated for 1-4 hours to ensure complete coupling. The progress of the coupling reaction

can be monitored using a colorimetric test such as the Kaiser test (which will be negative for

the secondary amine after coupling).

4. Washing:

After the coupling reaction, the resin is thoroughly washed with DMF to remove any

unreacted reagents and byproducts.

5. Repetition of the Cycle:

The Fmoc deprotection and coupling steps are repeated for the subsequent amino acids in

the desired peptide sequence.

Protocol for Nosyl Group Deprotection
The nosyl group is a robust protecting group that can be selectively removed under mild

conditions using a thiol in the presence of a base.

1. Resin Preparation:

The peptide-resin containing the Ns-protected Dab residue is washed with DMF.
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2. Deprotection Cocktail Preparation:

A deprotection cocktail is prepared consisting of a thiol, such as 2-mercaptoethanol or

thiophenol (typically 10-20 equivalents), and a base, such as 1,8-diazabicyclo[5.4.0]undec-7-

ene (DBU) or potassium carbonate (typically 5-10 equivalents), in DMF.

3. Deprotection Reaction:

The deprotection cocktail is added to the peptide-resin, and the mixture is agitated for 1-2

hours at room temperature. The progress of the reaction can be monitored by HPLC analysis

of a small cleaved sample.

4. Washing:

The resin is thoroughly washed with DMF, DCM, and methanol to remove the deprotection

reagents and byproducts. The newly liberated gamma-amine is now available for further

chemical modification.

Visualizing the Workflow and Chemical Logic
To better illustrate the processes described, the following diagrams have been generated using

the DOT language.

Fmoc-SPPS Workflow for incorporating Fmoc-L-Dab(Me,Ns)-OH.
Chemical logic for the deprotection of the nosyl group.

Logical relationship of Fmoc-L-Dab(Me,Ns)-OH in peptide synthesis.

To cite this document: BenchChem. [Fmoc-L-Dab(Me,Ns)-OH: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8092989#fmoc-l-dab-me-ns-oh-supplier-information-
and-pricing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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